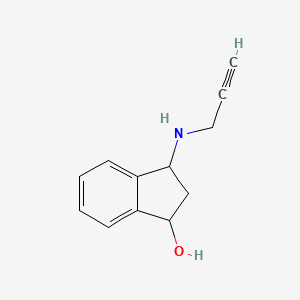
3-Hydroxy-n-propargyl-1-aminoindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-cis-1-Deshydroxy Rasagiline: is a derivative of Rasagiline, a well-known monoamine oxidase B inhibitor used primarily in the treatment of Parkinson’s disease . This compound is characterized by the absence of a hydroxyl group in its structure, which differentiates it from its parent compound, Rasagiline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One-step Asymmetric Synthesis: This method involves the reductive amination of ketones using imine reductases.
Dynamic Kinetic Resolution: This chemoenzymatic method utilizes Candida antarctica lipase B and a palladium racemization catalyst.
Industrial Production Methods: The industrial production of rac-cis-1-Deshydroxy Rasagiline typically follows the dynamic kinetic resolution method due to its efficiency and scalability. The use of immobilized enzymes and recyclable catalysts makes this method economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac-cis-1-Deshydroxy Rasagiline can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
rac-cis-1-Deshydroxy Rasagiline has several applications in scientific research:
Neuroprotection: It has shown potential in neuroprotection and delaying the progression of neurodegenerative diseases like Parkinson’s.
Pharmacokinetics Studies: Used in studies to understand the pharmacokinetics and bioequivalence of Rasagiline derivatives.
Drug Delivery Systems: Development of long-acting injectable formulations to improve medication compliance and efficacy.
Mécanisme D'action
The precise mechanism of action of rac-cis-1-Deshydroxy Rasagiline is not fully understood. it is believed to function similarly to Rasagiline by inhibiting monoamine oxidase B. This inhibition increases extracellular levels of dopamine in the striatum, which helps alleviate symptoms of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Rasagiline: The parent compound, used primarily for its neuroprotective effects.
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Uniqueness: rac-cis-1-Deshydroxy Rasagiline is unique due to its structural modification, which may offer different pharmacokinetic properties and potential therapeutic benefits compared to its parent compound and other similar inhibitors .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2 |
Clé InChI |
NMAOXAKDLRBCFC-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1CC(C2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


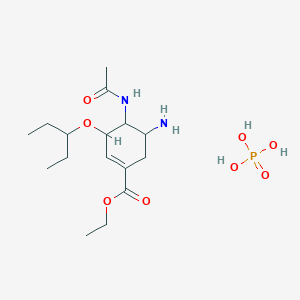
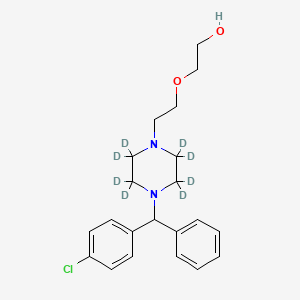
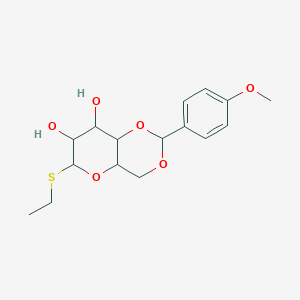
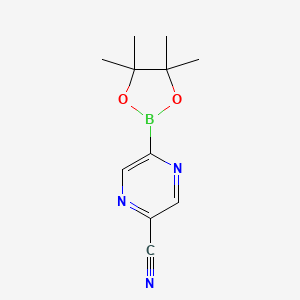
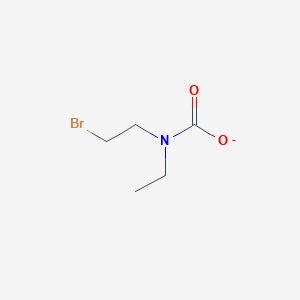
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
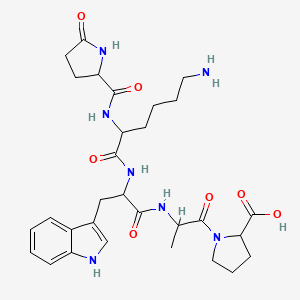
![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
